molecular formula C10H6BrFO2S B8194734 Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate

Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B8194734
M. Wt: 289.12 g/mol
InChI Key: FYDKUQQCPZJZGR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate (CAS 360576-05-2) is a high-purity chemical building block specifically designed for research and development in medicinal chemistry and organic synthesis . This benzo[b]thiophene derivative, with a molecular formula of C 10 H 6 BrFO 2 S and a molecular weight of 289.12 g/mol, serves as a versatile synthetic intermediate . The compound features both a bromo and a fluoro substituent on the benzo ring, which are valuable handles for further functionalization via cross-coupling reactions and other synthetic transformations to create a diverse array of novel derivatives. The benzo[b]thiophene core is a privileged scaffold in drug discovery, known for its presence in compounds with a broad range of biological activities . As such, this methyl ester is a key precursor in the exploration of new therapeutic agents. It can be readily hydrolyzed to the corresponding carboxylic acid (4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid, CAS 360576-06-3), which can then be further converted into active pharmacophores like carboxylic hydrazides . These hydrazide derivatives have shown promise in biological screening, for instance, against resistant strains of Staphylococcus aureus . Researchers utilize this compound under the explicit condition that it is For Research Use Only ; it is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-bromo-7-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDKUQQCPZJZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2S1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzo[b]thiophene under palladium catalysis . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. This article explores its applications, particularly in drug design, antimicrobial activity, and potential therapeutic uses, supported by data tables and relevant case studies.

Medicinal Chemistry

This compound serves as a building block in the development of new therapeutic agents. Its unique structure allows for modifications that can lead to compounds with enhanced efficacy against various diseases, particularly cancer and infectious diseases .

Case Study: Anticancer Activity

Research has shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against human tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). These studies indicate that modifications to the thiophene core can lead to compounds with improved cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Thiophene derivatives have demonstrated notable antimicrobial properties. This compound's halogen substitutions may enhance its binding affinity to microbial targets, potentially improving its selectivity and potency against various pathogens.

Table: Minimum Inhibitory Concentrations (MIC) of Related Compounds

Compound NameMIC against E. coli (µg/ml)MIC against S. aureus (µg/ml)MIC against P. aeruginosa (µg/ml)
This compoundTBDTBDTBD
Standard Drug (Ampicillin)5010050
Standard Drug (Ciprofloxacin)0.6250.6250.625

Note: Specific MIC values for this compound are yet to be determined through experimental studies.

Structure-Activity Relationship Studies

The compound's structural characteristics make it suitable for studying structure-activity relationships (SAR) in drug design. The halogen atoms can significantly influence the pharmacokinetics and pharmacodynamics of the derivatives synthesized from this compound, warranting further investigation into its interactions with biological targets .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence: Bromine and fluorine substituents increase molecular weight and polarity compared to methyl or morpholinosulfonyl groups. Bromine’s larger atomic radius may sterically hinder reactions at position 4, whereas fluorine’s electronegativity enhances stability .
  • Functional Group Effects: Sulfonamide (e.g., morpholinosulfonyl) or aryl ester groups (e.g., p-tolyl) improve solubility or target-specific interactions, as seen in anti-HBV studies .
  • Synthetic Flexibility : The methyl ester at position 2 serves as a versatile handle for hydrolysis or amidation, enabling diverse downstream applications .

Comparison :

  • Halogenation (Br, Cl) often requires careful control of reaction conditions to avoid over-substitution .
  • Sulfonylation and coupling reactions (e.g., with morpholine) demand anhydrous conditions and catalytic bases .

Biological Activity

Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene class, characterized by its unique halogen substituents and carboxylate functionality. This article aims to explore its biological activity, including its interactions with various biological targets, potential medicinal applications, and relevant research findings.

  • Molecular Formula : C₁₃H₈BrFNO₂S
  • Molecular Weight : Approximately 289.12 g/mol
  • Structure : The compound features a benzo[b]thiophene backbone with a bromine atom at the 4-position and a fluorine atom at the 7-position, along with a carboxylate group that enhances its reactivity and potential biological interactions.

The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity through halogen bonding and hydrophobic interactions, potentially leading to increased selectivity and potency compared to non-halogenated analogs .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, research involving benzo[b]thiophene derivatives has shown effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for related compounds was determined, highlighting their potential as antimicrobial agents .

CompoundMIC (µg/mL)Strain Tested
I.a4.20ATCC 29213
I.b8.50Methicillin-resistant
II.b5.00Daptomycin-resistant

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of this compound. For example, a study reported no significant cytotoxic effects on adenocarcinomic human alveolar basal epithelial cells (A549) at concentrations up to 128 µg/mL, suggesting a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the incorporation of halogen substituents can significantly influence the pharmacokinetics and pharmacodynamics of benzo[b]thiophene derivatives. Specifically, the fluorine atom enhances metabolic stability and lipophilicity, while the bromine atom provides sites for further functionalization . These modifications can lead to improved efficacy in drug design.

Case Studies

  • Antibacterial Efficacy : A series of benzo[b]thiophene derivatives were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus. The results demonstrated that compounds with fluorine substitutions exhibited lower MIC values, indicating enhanced antibacterial activity .
  • In Vitro Studies : In vitro studies on similar compounds showed that structural modifications could lead to compounds with high antimalarial potency while maintaining low toxicity in mammalian cell lines. This suggests potential applications in treating malaria through targeted modifications of the benzo[b]thiophene scaffold .

Q & A

Basic: What are the optimized synthetic routes for Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential functionalization of the benzo[b]thiophene core. A validated approach ( ) starts with substituted 2-fluorobenzaldehyde derivatives reacting with methyl ethyl 2-mercaptoacetate in DMF at 60°C under basic conditions (e.g., K₂CO₃), followed by bromination at the 4-position. Diazotization and sulfonation steps ( ) may introduce additional substituents. Key factors affecting yield include:

  • Temperature control (60–80°C optimal for cyclization).
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Stoichiometry of brominating agents (e.g., NBS or Br₂ in CCl₄).
    Yield optimization often requires monitoring via TLC or HPLC to isolate intermediates (e.g., methyl 4-bromobenzo[b]thiophene-2-carboxylate) before fluorination .

Advanced: How can computational methods predict regioselectivity in electrophilic substitutions on this compound?

Answer:
Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:

  • The electron-withdrawing bromine at C4 and fluorine at C7 deactivate the benzo[b]thiophene ring, directing electrophiles to the less hindered C5 or C6 positions.
  • Fukui indices (local softness parameters) quantify nucleophilicity, aiding in predicting sites for nitration or halogenation.
    Validated with X-ray crystallography ( ), computational models guide experimental design for regioselective modifications .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., coupling constants for fluorine at C7 and bromine at C4). 19^{19}F NMR detects fluorinated analogs ( ).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C10_{10}H7_7BrFO2_2S requires m/z 286.92 [M+H]+^+).
  • X-ray Crystallography: Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies ( ).
  • IR Spectroscopy: Identifies ester carbonyl stretches (~1700 cm1^{-1}) and C-Br vibrations (~550 cm1^{-1}) .

Advanced: How do contradictory biological activity results arise in studies of this compound, and how can they be resolved?

Answer:
Discrepancies may stem from:

  • Impurity profiles: Residual DMF or bromination byproducts (e.g., di-brominated analogs) can skew bioassay results. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is essential ( ).
  • Assay conditions: Varying pH or solvent (DMSO vs. saline) affects solubility. Pre-solubility studies (e.g., dynamic light scattering) ensure consistent dosing.
  • Target specificity: Off-target interactions (e.g., with STAT3 vs. other kinases) require orthogonal assays (e.g., SPR, cellular thermal shift) to validate binding ( ) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Flash Chromatography: Use gradient elution (hexane:EtOAc 9:1 to 7:3) to separate brominated byproducts.
  • Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals (mp 217–220°C; ).
  • HPLC: Reverse-phase C18 columns (MeCN:H2_2O with 0.1% TFA) resolve polar impurities. Monitor at 254 nm for aromatic absorption .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:

  • Substituent Effects: Fluorine at C7 enhances electronegativity, improving membrane permeability (logP ~2.5). Bromine at C4 stabilizes π-stacking in protein binding pockets ( ).
  • Ester Hydrolysis: Replacing the methyl ester with tert-butyl or morpholine amides ( ) modulates metabolic stability.
  • Ring Expansion: Introducing a sulfone group (e.g., benzo[b]thiophene 1,1-dioxide) increases polarity for solubility ( ). Validate via IC50_{50} assays against target proteins (e.g., STAT3) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability: Decomposes above 220°C (DSC/TGA analysis). Store at 2–8°C in amber vials.
  • Light Sensitivity: UV/Vis studies show degradation under prolonged UV exposure. Use light-resistant containers.
  • Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous buffers (pH >8). Lyophilize for long-term storage ( ) .

Advanced: What methodologies validate the compound’s role as a kinase inhibitor in mechanistic studies?

Answer:

  • Kinase Assays: Use ADP-Glo™ or TR-FRET platforms to measure inhibition of STAT3 phosphorylation ( ).
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to the SH2 domain (PDB: 1BG1).
  • Cellular Validation: Western blotting (p-STAT3 Tyr705) in HeLa or MDA-MB-231 cells confirms target engagement. Include negative controls (e.g., unmodified benzo[b]thiophene) .

Basic: How are coupling reactions (e.g., Suzuki-Miyaura) optimized using this compound as a substrate?

Answer:

  • Catalyst Selection: Pd(PPh3_3)4_4 or XPhos Pd G3 in toluene/EtOH (3:1) at 80°C.
  • Base Optimization: K2_2CO3_3 or Cs2_2CO3_3 (2–3 equiv) enhances transmetalation.
  • Boron Partner: Aryl boronic acids (1.2 equiv) with electron-withdrawing groups improve coupling efficiency. Monitor via 19^{19}F NMR for fluorine retention ( ) .

Advanced: How do crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

Answer:
X-ray structures ( ) reveal:

  • Hydrogen Bonding: The ester carbonyl interacts with Lysine residues in target proteins. Replace methyl with ethyl to reduce metabolic clearance.
  • Halogen Bonding: Bromine at C4 forms XB interactions with Serine or Threonine. Introduce iodine for stronger binding (IC50_{50} improvement).
  • Torsional Angles: Planar benzo[b]thiophene core enhances stacking; bulky substituents at C2 reduce off-target binding .

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